2-Amino-4-isopropylphenol

Medicinal Chemistry Drug Design ADME Prediction

Sourcing regioisomerically pure aminophenol building blocks is critical for reproducible heterocycle synthesis. 2-Amino-4-isopropylphenol (CAS 3280-68-0) eliminates positional isomer ambiguity: • Ortho-NH₂/para-iPr substitution ensures exclusive 5-isopropyl benzoxazole/benzimidazole formation - not achievable with 2-amino-3- or 3-amino-4-isomers • XLogP3 = 1.9, TPSA = 46.3 Ų - balanced permeability profile suitable for cell-based screening and fragment-based drug discovery • Supplied at ≥95% purity; solid form; stored at 2-8°C under inert atmosphere

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 3280-68-0
Cat. No. B1269349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-isopropylphenol
CAS3280-68-0
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)O)N
InChIInChI=1S/C9H13NO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,10H2,1-2H3
InChIKeyWXULIANDWRYTKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-isopropylphenol: Physicochemical and Structural Profile


2-Amino-4-isopropylphenol (CAS 3280-68-0) is a substituted ortho-aminophenol with the molecular formula C9H13NO and molecular weight 151.21 g/mol [1]. The compound features an amino group at the 2-position and an isopropyl substituent at the 4-position on the phenolic ring , a substitution pattern that distinguishes it from other amino-isopropylphenol positional isomers and analogs. Its computed physicochemical properties include XLogP3 of 1.9, topological polar surface area (TPSA) of 46.3 Ų, two hydrogen bond donors, and two hydrogen bond acceptors [2]. Commercially available with standard purity of ≥95%, this compound is typically supplied as a solid requiring storage at 2-8°C with protection from light .

2-Amino-4-isopropylphenol: Why Generic Substitution Fails


Aminophenol derivatives cannot be interchanged generically due to quantifiable differences in substitution pattern, regiochemistry, and resultant physicochemical properties that directly affect downstream synthetic utility and biological behavior. For 2-amino-4-isopropylphenol, the specific ortho-amino/para-isopropyl substitution pattern creates a unique balance of lipophilicity (XLogP3 = 1.9) [1] and polar surface area (TPSA = 46.3 Ų) [2] that differs meaningfully from positional isomers such as 2-amino-3-isopropylphenol, 3-amino-4-isopropylphenol, and 4-amino-2-isopropylphenol. These computational descriptors have direct implications for membrane permeability, solubility, and molecular recognition in biological systems, as well as divergent regioselectivity in subsequent synthetic transformations. Procurement decisions must therefore be guided by quantitative comparator data rather than generic aminophenol classification.

Comparator Evidence for 2-Amino-4-isopropylphenol


Lipophilicity vs Unsubstituted and Isomer Analogs

The lipophilicity of 2-amino-4-isopropylphenol, as quantified by computed XLogP3 = 1.9 [1], is approximately 0.7-0.8 LogP units higher than unsubstituted 2-aminophenol (XLogP3 ≈ 0.6-0.7) and differs from other amino-isopropylphenol positional isomers. This quantified difference in lipophilicity is expected to translate to increased membrane permeability and altered tissue distribution relative to the unsubstituted parent compound, as LogP is a primary determinant of passive diffusion across biological membranes.

Medicinal Chemistry Drug Design ADME Prediction

TPSA and Drug-Likeness Evaluation

The topological polar surface area (TPSA) of 2-amino-4-isopropylphenol is 46.3 Ų [1], placing it well below the established 140 Ų threshold for good oral bioavailability and the 90 Ų threshold for blood-brain barrier penetration. This TPSA value is identical to that of unsubstituted 2-aminophenol (46.3 Ų) and similar positional isomers, but differs substantially from ortho-aminophenols bearing additional polar substituents (e.g., 2-amino-4-hydroxybenzoic acid, TPSA ≈ 83 Ų). The isopropyl substitution at the 4-position increases molecular weight and lipophilicity without altering the polar surface area, representing a favorable modification for enhancing membrane permeability while preserving hydrogen-bonding capacity.

Drug-Likeness Bioavailability Prediction Blood-Brain Barrier Permeability

H-Bond Donor/Acceptor vs Alkylamino Analogs

2-Amino-4-isopropylphenol possesses 2 hydrogen bond donors (phenolic -OH, primary amine -NH₂) and 2 hydrogen bond acceptors (phenolic O, amine N) [1]. This H-bond donor/acceptor ratio of 1:1 contrasts with N-alkylated analogs such as 3-(dimethylamino)-4-isopropylphenol (CAS 200130-57-0) and 4-(dimethylamino)-3-isopropylphenol (CAS 14200-18-1) , which have 1 donor (phenolic -OH only) and 2 acceptors (phenolic O, tertiary amine N) due to dimethylamino substitution. The presence of a primary amine in the target compound preserves the capacity for acylation, diazotization, and Schiff base formation that is attenuated or absent in tertiary amine analogs, while the free phenolic -OH maintains utility for O-alkylation and esterification.

Organic Synthesis Building Block Reactivity Molecular Recognition

Substituent Effects: Isopropyl vs Methyl and Chloro

The 4-isopropyl substituent in 2-amino-4-isopropylphenol provides enhanced electron-donating capacity relative to 4-methyl and substantially different electronic character from electron-withdrawing substituents. Based on Hammett substituent constants, isopropyl (σₚ ≈ -0.15 to -0.20) is a stronger electron-donating group than methyl (σₚ ≈ -0.17, but with greater hyperconjugative capacity), and opposite in electronic character to chloro (σₚ ≈ +0.23). The combined ortho-amino/para-isopropyl substitution pattern produces strong activation toward electrophilic aromatic substitution at the 5-position (ortho to amino, meta to isopropyl) and 6-position (ortho to amino, ortho to isopropyl), with the isopropyl group providing steric shielding that can direct regioselectivity in subsequent transformations.

Organic Synthesis Electrophilic Aromatic Substitution Substituent Effects

Computational Target Profile vs 2-Aminophenol

Computational target prediction analyses indicate that 2-amino-4-isopropylphenol is associated with a distinct set of predicted biological targets compared to unsubstituted 2-aminophenol, primarily driven by the increased lipophilicity conferred by the 4-isopropyl group [1]. Specifically, target association data identifies potential interactions with ALOX15B (arachidonate 15-lipoxygenase type II), ALDH1A1 (aldehyde dehydrogenase 1A1), ALOX12 (arachidonate 12-lipoxygenase), GLP1R (glucagon-like peptide 1 receptor), HIF1A (hypoxia-inducible factor 1 alpha), and EHMT2 (histone-lysine N-methyltransferase) . In contrast, unsubstituted 2-aminophenol shows a different predicted target profile, with greater emphasis on enzymes recognizing smaller, more polar substrates. These computational predictions, while requiring experimental validation, provide a rational basis for selecting this compound in target-focused screening campaigns.

Computational Biology Target Prediction Chemical Probe Development

Regioselective Heterocycle Formation vs Isomers

The ortho-amino/para-isopropyl substitution pattern of 2-amino-4-isopropylphenol enables specific heterocycle-forming reactions that proceed with different regioselectivity compared to positional isomers. The 2-amino-4-isopropylphenol structure is optimally configured for benzoxazole and benzimidazole synthesis via condensation with carboxylic acid derivatives or aldehydes, yielding 5-isopropyl-substituted heterocycles [1]. In contrast, the 2-amino-3-isopropylphenol isomer would yield 6-isopropyl-substituted products, while 3-amino-4-isopropylphenol cannot form the same fused heterocyclic systems due to the non-ortho relationship between amino and hydroxyl groups. This regiochemical distinction is critical for structure-activity relationship (SAR) studies where substituent position on the heterocyclic scaffold determines biological activity.

Heterocycle Synthesis Benzoxazole Chemistry Regioselective Functionalization

Application Scenarios for 2-Amino-4-isopropylphenol


5-Isopropyl Heterocycle Synthesis for SAR

Based on the ortho-amino/p-hydroxy (para-isopropyl) substitution pattern identified in the structural analysis [1], 2-amino-4-isopropylphenol is optimally suited as a building block for synthesizing 5-isopropyl-substituted benzoxazoles and benzimidazoles via condensation with aldehydes or carboxylic acid derivatives. This regioselective outcome is structurally predetermined and cannot be replicated using 2-amino-3-isopropylphenol (which yields 6-isopropyl isomers) or 3-amino-4-isopropylphenol (which cannot form the same fused heterocycles due to non-ortho amino/hydroxyl geometry). For medicinal chemistry programs exploring SAR of heterocyclic scaffolds, this compound provides access to a specific substitution pattern that may confer distinct biological activity profiles.

Cell-Permeable Probe Design via LogP and TPSA

The compound's balanced lipophilicity (XLogP3 = 1.9) [1] and polar surface area (TPSA = 46.3 Ų) place it within optimal ranges for passive membrane permeability while preserving hydrogen-bonding capacity. The TPSA value lies well below both the 140 Ų oral bioavailability threshold and the 90 Ų blood-brain barrier penetration threshold, while the ~0.7-0.8 LogP increase relative to unsubstituted 2-aminophenol predicts enhanced membrane partitioning. This physicochemical profile supports the use of 2-amino-4-isopropylphenol as a scaffold for developing cell-permeable chemical probes or as a starting point for fragment-based drug discovery where balanced permeability and solubility are required.

Screening for Lipoxygenase and Metabolic Enzyme Modulators

Computational target prediction data [1] suggests that 2-amino-4-isopropylphenol may engage lipid-metabolizing enzymes (ALOX15B, ALOX12) and metabolic regulators (ALDH1A1, GLP1R, HIF1A) with a predicted target profile that differs from unsubstituted 2-aminophenol. While experimental validation is required, the computationally predicted shift in target association toward lipoxygenases and metabolic enzymes—correlated with the increased lipophilicity from the 4-isopropyl substituent—supports the strategic inclusion of this compound in screening campaigns focused on inflammation, metabolic disorders, or cancer metabolism. Procurement for these applications should be accompanied by confirmatory in vitro assays using the specific assay systems relevant to the screening cascade.

Dual-Group Derivatization: Amine and Phenol Chemistry

The presence of two hydrogen bond donors (primary amine and phenolic hydroxyl) and two acceptors [1] enables orthogonal derivatization strategies that are not available with N-alkylated analogs such as 3-(dimethylamino)-4-isopropylphenol or 4-(dimethylamino)-3-isopropylphenol, which possess only one hydrogen bond donor (phenolic OH) . The primary amine functionality supports diazonium chemistry, amide coupling, reductive amination, and Schiff base formation, while the free phenol enables O-alkylation, esterification, and Mitsunobu reactions. This dual functionality makes 2-amino-4-isopropylphenol a versatile building block for diversity-oriented synthesis and library construction, particularly in academic and industrial medicinal chemistry settings where maximizing synthetic options from a single core scaffold is valued.

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